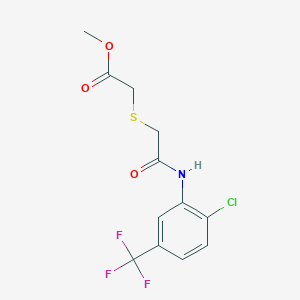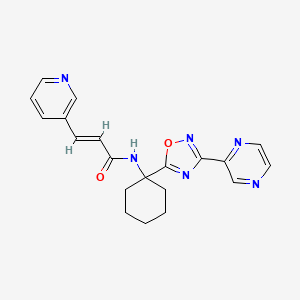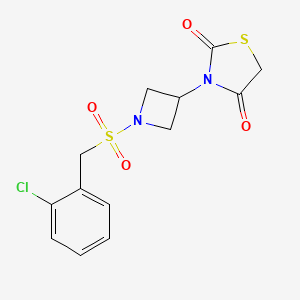
2-((2-((2-cloro-5-(trifluorometil)fenil)amino)-2-oxoetíl)tio)acetato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate is a useful research compound. Its molecular formula is C12H11ClF3NO3S and its molecular weight is 341.73. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones agroquímicas
“2-((2-((2-cloro-5-(trifluorometil)fenil)amino)-2-oxoetíl)tio)acetato de metilo” es un motivo estructural clave en los ingredientes agroquímicos activos . Las trifluorometilpiridinas (TFMP) y sus derivados, que incluyen este compuesto, se utilizan en la protección de cultivos contra plagas . Más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones farmacéuticas
Este compuesto también se utiliza en la industria farmacéutica . Varios derivados de TFMP se utilizan en las industrias farmacéutica y veterinaria . Se ha otorgado la aprobación de comercialización a cinco productos farmacéuticos y dos veterinarios que contienen la parte TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Síntesis de ingredientes activos
El compuesto se utiliza en la síntesis de ingredientes activos en productos agroquímicos y farmacéuticos . Por ejemplo, la 2,3-dicloro-5-(trifluorometil)-piridina (2,3,5-DCTF), un intermedio químico para la síntesis de varios productos de protección de cultivos, se sintetiza utilizando derivados de este compuesto .
Fármacos aprobados por la FDA
Los fármacos que contienen grupos trifluorometilo, que incluyen este compuesto, han sido aprobados por la FDA . La revisión abarca la química detallada de 19 fármacos aprobados por la FDA en los últimos 20 años, que contienen el grupo trifluorometilo como uno de los farmacóforos .
Síntesis de nuevos compuestos
“this compound” se utiliza en la síntesis de nuevos compuestos . Por ejemplo, el intermedio 8 se preparó utilizando amino 4-nitrobenzoato en 1-metil-2-pirrolidinona (NMP) .
Desarrollo de productos químicos orgánicos fluorados
El compuesto juega un papel significativo en el desarrollo de productos químicos orgánicos fluorados . Los efectos del flúor y las partes que contienen flúor en las actividades biológicas y las propiedades físicas de los compuestos han otorgado al flúor un lugar único en el arsenal del químico de descubrimiento .
Mecanismo De Acción
Target of Action
Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities .
Mode of Action
Trifluoromethyl-containing compounds are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Análisis Bioquímico
Biochemical Properties
It is known that compounds with similar structures can participate in various biochemical reactions . For instance, benzylic halides typically react via an SN2 pathway, and 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Cellular Effects
It has been associated with acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity .
Molecular Mechanism
Molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Propiedades
IUPAC Name |
methyl 2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO3S/c1-20-11(19)6-21-5-10(18)17-9-4-7(12(14,15)16)2-3-8(9)13/h2-4H,5-6H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRVCAVCHAKROS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide](/img/structure/B2404666.png)

![2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2404671.png)

![Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B2404673.png)
![N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2404674.png)
![[(4Z)-1-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]amino 2,4-dichlorobenzoate](/img/structure/B2404675.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2404678.png)
![3,4,5-triethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404679.png)
![(2E)-2-[(4-fluoroanilino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404680.png)


